methyl 3-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring, which is a five-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves the condensation of 4-chlorobenzaldehyde with 2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, known for their biological and pharmacological properties.
Uniqueness
METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is unique due to its specific structural features, such as the combination of a pyrrole ring with a chlorophenyl and a benzoate group
Properties
Molecular Formula |
C25H18ClNO3 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
methyl 3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H18ClNO3/c1-30-25(29)19-8-5-9-22(15-19)27-23(18-6-3-2-4-7-18)16-20(24(27)28)14-17-10-12-21(26)13-11-17/h2-16H,1H3/b20-14+ |
InChI Key |
RKXWVNLHKFBHJU-XSFVSMFZSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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